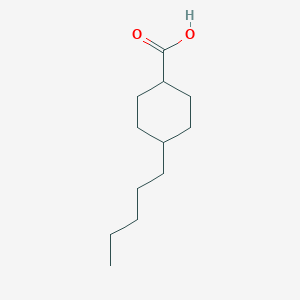

4-Pentylcyclohexanecarboxylic acid

Descripción general

Descripción

4-Pentylcyclohexanecarboxylic acid is an organic compound with the molecular formula C12H22O2. It is a carboxylic acid derivative characterized by a cyclohexane ring substituted with a pentyl group at the 4-position and a carboxyl group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Pentylcyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 4-pentylbenzoic acid. The process typically includes the following steps:

Preparation of 4-Pentylbenzoic Acid: This is achieved by the alkylation of benzoic acid with pentyl halides in the presence of a suitable base.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions ensures high purity and scalability of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Pentylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols or alkanes.

Substitution: Results in halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Pentylcyclohexanecarboxylic acid exists in both cis and trans forms, with the trans isomer being more commonly studied. Its molecular structure includes a carboxylic acid functional group that plays a critical role in its reactivity and interactions with other compounds. The compound has a melting point of 51-53 °C and is classified as a solid at room temperature .

Materials Science

Liquid Crystals:

One of the prominent applications of this compound is in the formulation of liquid crystals. Research has shown that this compound can be used to design chemoresponsive soft matter systems. Specifically, it can participate in hydrogen bonding and dimerization processes, leading to phase transitions in liquid crystal compositions. These materials are essential for developing advanced display technologies and responsive materials .

Thermal Properties:

The thermal behavior of this compound has been investigated for its potential use in thermal management applications. Studies indicate that modifying the molecular structure can enhance the thermal stability and phase transition temperatures of materials, making them suitable for various industrial applications .

Medicinal Chemistry

Synthesis of Bioactive Compounds:

this compound serves as an intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in preparing derivatives such as 4-[(2-(trans-4-pentylcyclohexyl)ethyl]phenol and other complex molecules that exhibit significant biological activity . These derivatives can be explored for pharmaceutical applications, particularly as potential therapeutic agents against various diseases.

Antimicrobial Studies:

Recent research has highlighted the potential of alkylated carboxylic acids, including this compound, as antimicrobial agents. The compound's structural features allow it to mimic fatty acids that are crucial for bacterial membrane integrity, potentially leading to new antibacterial therapies .

Environmental Applications

Catalytic Processes:

The compound has been studied for its role in catalytic ozonation processes aimed at oxidizing organic pollutants. Research indicates that using alumina-supported bi-metallic catalysts can enhance the degradation of this compound in wastewater treatment applications. This approach is significant for developing more efficient methods to remove contaminants from environmental samples .

Chemical Profiling:

In environmental science, this compound has been employed in nontargeted screening methods for identifying unknown pollutants in complex matrices like wastewater. Its derivatization allows for better detection and characterization of similar compounds within environmental samples .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-pentylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic pentyl group can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparación Con Compuestos Similares

Similar Compounds

4-Pentylbenzoic Acid: Similar structure but with a benzene ring instead of a cyclohexane ring.

4-Pentylcyclohexanol: Contains a hydroxyl group instead of a carboxyl group.

4-Pentylcyclohexanone: Contains a ketone group instead of a carboxyl group.

Uniqueness

4-Pentylcyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring and a carboxyl group, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and applications in various fields .

Actividad Biológica

4-Pentylcyclohexanecarboxylic acid (CAS Number: 38289-29-1) is a carboxylic acid characterized by its unique cyclohexane structure with a pentyl substituent. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula : C₁₂H₂₂O₂

- Molecular Weight : 198.302 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 304.6 °C

- Melting Point : 51-53 °C

Biological Activity Overview

Research on the biological activity of this compound has revealed several potential applications, particularly in antibacterial and phytoremediation contexts.

Antibacterial Properties

Recent studies indicate that compounds structurally related to this compound exhibit antibacterial activity. For example, the alkylated dicyclohexyl carboxylic acid, similar in structure, was identified as a potent inducer of autolysin-mediated lysis in Streptococcus pneumoniae, suggesting that derivatives of cyclohexanecarboxylic acids could possess narrow-spectrum antibacterial properties .

Phytoremediation Potential

In environmental applications, research has shown that certain naphthenic acids, including those structurally similar to this compound, can be effectively degraded by various algal species. For instance, diatom algae demonstrated the ability to uptake and presumably degrade model naphthenic acids at concentrations around 5.5 mg/L within 14 days . This suggests that similar compounds may play a role in bioremediation strategies for contaminated environments.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial effects of fatty acid mimetics found that compounds like 2CCA-1 (related to dicyclohexyl carboxylic acids) induced significant lysis in bacterial cells. The mechanism involved targeting cell wall hydrolases essential for bacterial growth, highlighting the potential for cyclohexanecarboxylic acid derivatives to serve as effective antimicrobial agents .

Case Study 2: Algal Phytodegradation

Another investigation assessed the ability of various algal species to degrade naphthenic acids, revealing that both cis and trans isomers were completely taken up by specific diatom strains. This study underscores the importance of structural characteristics in determining the biodegradability of similar compounds .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-pentylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLAXPQGTRTHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192061, DTXSID501275671 | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-89-1, 38289-29-1 | |

| Record name | 4-Pentylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylcyclohexylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38792-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Pentylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501275671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Pent-1-yl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pentylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86CWG6K6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Pentylcyclohexanecarboxylic acid particularly interesting for wastewater treatment?

A: this compound belongs to a class of compounds called naphthenic acids, which are commonly found in oil sands process water. [] These acids pose environmental concerns, and research suggests that modified nanomaterials could offer a solution. One study explored using β-cyclodextrin grafted nanopyroxenes for the selective removal of organic compounds like this compound from wastewater. [] This approach leverages the ability of β-cyclodextrin to form inclusion complexes with specific molecules, potentially enabling targeted removal of pollutants from water.

Q2: How does the structure of this compound influence its interaction with β-cyclodextrin?

A: The interaction between this compound and β-cyclodextrin is primarily driven by hydrophobic effects. [] β-cyclodextrin possesses a hydrophobic cavity, while this compound has a hydrophobic pentyl chain. This structural compatibility allows the pentyl chain to be partially or fully encapsulated within the β-cyclodextrin cavity, forming an inclusion complex. [] The strength of this interaction, and thus the effectiveness of removal, is influenced by factors such as the size and shape of the guest molecule, as well as the temperature and pH of the solution.

Q3: How do researchers study the binding interactions between this compound and β-cyclodextrin?

A: Researchers utilize a combination of experimental and computational techniques to understand these interactions. For instance, the spectral displacement technique helps determine the equilibrium binding constants of complexes formed between β-cyclodextrin and this compound at various temperatures. [] This data allows for the calculation of thermodynamic parameters like changes in enthalpy, entropy, and Gibbs free energy, providing insights into the spontaneity and energy changes associated with complex formation.

Q4: Beyond wastewater treatment, are there other potential applications for this compound?

A: Yes, this compound serves as a key intermediate in the synthesis of liquid crystal compounds. [] Specifically, it's used to build multi-ring systems containing ethylene linkages, which are crucial for the unique properties exhibited by liquid crystals. This highlights the versatility of this compound in contributing to diverse fields, from environmental remediation to materials science.

Q5: What are the limitations of current methods for removing this compound and similar compounds from wastewater?

A: Traditional methods like granular activated carbon (GAC) and chitosan sorbents often lack the desired molecular selectivity for efficient removal of specific naphthenic acids like this compound. [] This lack of selectivity can lead to co-adsorption of other compounds, reducing the efficiency and potentially leading to the need for more frequent regeneration of the sorbent material. Therefore, there's a growing need for more selective and efficient methods like the β-cyclodextrin-based polymeric sorbents to address the challenges posed by these complex wastewater streams.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.